molecular formula C11H10O2 B13707237 (2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione

(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione

Katalognummer: B13707237
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: FQLRTGXTYFCECH-COMYQFAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,7S)-tricyclo[62102,7]undeca-4,9-diene-3,6-dione is a complex organic compound characterized by its unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of specific dienes with suitable reagents under controlled conditions to form the tricyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the tricyclic structure, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction can lead to the formation of various reduced tricyclic compounds.

Wissenschaftliche Forschungsanwendungen

(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism by which (2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione include:

Uniqueness

The uniqueness of this compound lies in its specific tricyclic structure and the potential for diverse chemical modifications. This makes it a valuable compound for various research applications, as it can be tailored to exhibit different properties and activities.

Eigenschaften

Molekularformel

C11H10O2

Molekulargewicht

174.20 g/mol

IUPAC-Name

(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione

InChI

InChI=1S/C11H10O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7,10-11H,5H2/t6?,7?,10-,11+

InChI-Schlüssel

FQLRTGXTYFCECH-COMYQFAHSA-N

Isomerische SMILES

C1C2C=CC1[C@@H]3[C@H]2C(=O)C=CC3=O

Kanonische SMILES

C1C2C=CC1C3C2C(=O)C=CC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.